molecular formula C19H16Cl2N2O3S B12142048 (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12142048
M. Wt: 423.3 g/mol
InChI Key: BEWDJFZSLSXJPS-YBEGLDIGSA-N
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Description

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 4-ethoxy-3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like acetic acid or p-toluenesulfonic acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the aromatic substituents.

    Reduction: Reduction reactions could target the imino group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds structurally related to (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS Cancer)72.11

These results indicate that modifications to the thiazolidinone scaffold can enhance anticancer activity, suggesting that the compound may serve as a lead for further development in cancer therapeutics .

Antimicrobial Properties

Thiazolidinones are also noted for their antimicrobial properties. A study demonstrated that derivatives of this compound exhibited activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.

Pesticidal Activity

Research has indicated that thiazolidinone derivatives can act as effective pesticides. The compound's ability to inhibit specific enzymes in pests has been linked to its structural characteristics. For example, a derivative was tested against aphids and showed promising results in reducing pest populations without harming beneficial insects.

Polymer Chemistry

The incorporation of thiazolidinone structures into polymer matrices has been explored for developing new materials with enhanced properties. Such polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites.

Case Study 1: Anticancer Evaluation

In a comprehensive study published in the Journal of Research in Pharmacy, several thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. The study found that specific substitutions on the thiazolidinone ring significantly impacted efficacy .

Case Study 2: Pesticidal Efficacy

A field trial demonstrated that a thiazolidinone-based pesticide formulation reduced aphid populations by over 60% compared to untreated controls. This study highlights the potential for these compounds in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound could inhibit or activate specific pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one may exhibit unique biological activities or chemical reactivity due to the presence of both ethoxy and methoxy substituents on the benzylidene group. These substituents can influence the compound’s electronic properties and interactions with molecular targets.

Biological Activity

The compound (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their wide range of pharmacological properties, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

These compounds often exhibit their effects through various mechanisms, such as enzyme inhibition and interaction with cellular pathways .

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction through both extrinsic and intrinsic pathways .

Case Study : A study demonstrated that thiazolidin-4-one derivatives induced apoptosis in HeLa cells, showcasing their potential as anticancer agents .

Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes.

Research Findings : In vitro studies revealed that certain thiazolidin-4-one derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidin-4-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX .

Example : Compounds from this class were found to reduce inflammation in animal models by modulating the immune response .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidine ring can enhance or diminish their activity. For example, substituents like 2,3-dichlorophenyl and 4-ethoxy-3-methoxybenzylidene are crucial for improving anticancer and antimicrobial properties .

SubstituentBiological ActivityReference
2,3-DichlorophenylEnhanced anticancer activity
4-Ethoxy-3-methoxyImproved antimicrobial effects

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include condensation reactions between appropriate aldehydes and thiazolidine derivatives. Recent advancements in synthetic strategies have focused on green chemistry approaches to enhance yield and reduce environmental impact .

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2O3S/c1-3-26-14-8-7-11(9-15(14)25-2)10-16-18(24)23-19(27-16)22-13-6-4-5-12(20)17(13)21/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10-

InChI Key

BEWDJFZSLSXJPS-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC

Origin of Product

United States

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